molecular formula C22H25N3O B2371394 1-(4-ethylphenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 847394-61-0

1-(4-ethylphenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2371394
CAS No.: 847394-61-0
M. Wt: 347.462
InChI Key: LWAHWRYZQQKHCM-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted at the 4-position with a benzodiazole moiety bearing a propan-2-yl (isopropyl) group and at the 1-position with a 4-ethylphenyl group. The pyrrolidin-2-one scaffold is a lactam ring known for its conformational rigidity and hydrogen-bonding capacity, which often enhances binding to biological targets.

Properties

IUPAC Name

1-(4-ethylphenyl)-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-4-16-9-11-18(12-10-16)24-14-17(13-21(24)26)22-23-19-7-5-6-8-20(19)25(22)15(2)3/h5-12,15,17H,4,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAHWRYZQQKHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-ethylphenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C20H24N2O
  • Molecular Weight : 320.42 g/mol
PropertyValue
Molecular FormulaC20H24N2O
Molecular Weight320.42 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially impacting pathways related to anxiety and depression.

Therapeutic Applications

Research indicates potential therapeutic applications in the following areas:

1. Neurological Disorders :
The compound has been investigated for its effects on neurotransmitter modulation, particularly in relation to serotonin and dopamine pathways. This suggests potential use in treating conditions such as depression and anxiety disorders.

2. Anticancer Activity :
Some studies have indicated that derivatives of benzodiazoles exhibit cytotoxic effects against various cancer cell lines. The specific compound may share similar properties, warranting further investigation into its anticancer potential.

Study 1: Neuropharmacological Evaluation

A study conducted on a related compound demonstrated significant anxiolytic effects in animal models. The evaluation involved behavioral tests such as the elevated plus maze and open field test, indicating reduced anxiety-like behavior.

Study 2: Anticancer Activity

In vitro studies showed that compounds structurally related to this compound exhibited cytotoxicity against human cancer cell lines (e.g., MCF7 and HeLa). The mechanism was attributed to induction of apoptosis via the mitochondrial pathway.

Table 2: Summary of Biological Studies

Study FocusMethodologyKey Findings
NeuropharmacologyAnimal modelsAnxiolytic effects observed
Anticancer ActivityIn vitro assaysCytotoxicity against cancer cell lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Ethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone ()

  • Structural Similarities : Pyrrolidin-2-one core, 4-ethylphenyl group at position 1, and a benzimidazole (vs. benzodiazole) at position 3.
  • Key Differences: The benzimidazole substituent is a 3-(2-methoxyphenoxy)propyl chain instead of isopropyl.
  • Implications : The extended substituent may enhance solubility but reduce membrane permeability compared to the isopropyl group in the target compound .

Bilastine ()

  • Structure : Contains a benzodiazole group linked to a piperidine ring and a carboxylic acid moiety.
  • Functional Comparison : Bilastine acts as a histamine H1 receptor antagonist for allergic conditions. Its carboxylic acid group enhances water solubility, unlike the hydrophobic isopropyl group in the target compound.
  • Pharmacological Insight: Demonstrates that benzodiazole-pyrrolidinone derivatives can achieve therapeutic effects through receptor antagonism, though substituent chemistry dictates target specificity .

4-{1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one ()

  • Structural Features: Shares the pyrrolidin-2-one and benzimidazole core but incorporates methoxyphenyl and allyl-phenoxyethyl substituents.

S-61 and S-73 ()

  • Structure : Pyrrolidin-2-one derivatives with piperazine-linked aryl groups.
  • Biological Relevance: These compounds exhibit α1-adrenolytic and antiarrhythmic activities. The piperazine moiety enables cation-π interactions with receptors, a feature absent in the target compound’s benzodiazole-isopropyl system.
  • Activity Correlation : Highlights the importance of nitrogen-rich substituents for cardiovascular targeting .

Encorafenib ()

  • Structure : Pyrazole-containing kinase inhibitor with a propan-2-yl group.
  • Functional Note: The isopropyl group in encorafenib contributes to hydrophobic interactions with the kinase active site. This suggests that the isopropyl substituent in the target compound may similarly enhance binding to hydrophobic pockets in biological targets .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound Pyrrolidin-2-one 4-ethylphenyl, benzodiazole-isopropyl ~393.45* Not reported
1-(4-Ethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone Pyrrolidin-2-one Benzimidazole-3-(2-methoxyphenoxy)propyl ~515.58 Not reported
Bilastine Piperidine Benzodiazole, carboxylic acid 463.53 H1 receptor antagonist
S-61 Pyrrolidin-2-one Piperazine-2-tolyl ~387.91 α1-Adrenolytic, antiarrhythmic
Encorafenib Pyrazole Propan-2-yl, sulfonamide 540.00 Kinase inhibitor (BRAF)

*Calculated based on molecular formula.

Research Findings and Implications

  • Aromatic/Ether Chains: Increase polarity and metabolic stability but may reduce bioavailability (e.g., and ) .
  • Biological Target Hypotheses :
    • The target compound’s benzodiazole-isopropyl motif may favor interactions with enzymes or receptors requiring aromatic stacking and hydrophobic interactions, similar to kinase or protease inhibitors.
  • Synthetic Feasibility :
    • Analogous compounds (e.g., ) were synthesized via alkylation or condensation reactions, suggesting feasible routes for derivatization .

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